1-[hydroxy(phenyl)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol -

1-[hydroxy(phenyl)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Catalog Number: EVT-4269394
CAS Number:
Molecular Formula: C15H17F3N2O3
Molecular Weight: 330.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-((2E)-3-(aryl)prop-2-enoyl)-2H-chromen-2-one

  • Compound Description: This compound serves as a precursor in the synthesis of a series of pyrazole derivatives, including those with potential antibacterial and antioxidant activities. []
  • Relevance: While not directly sharing the same core structure as 1-[hydroxy(phenyl)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, this compound is a crucial starting material for synthesizing related pyrazole derivatives. These derivatives are structurally related by incorporating the pyrazole ring, a key feature present in the target compound. []

3-(5-(Aryl)-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromene-2-ones

  • Compound Description: This class of compounds encompasses a series of pyrazole derivatives with varying aryl substituents. These derivatives exhibited notable antibacterial and antioxidant activities. []
  • Relevance: This compound class holds structural similarity to 1-[hydroxy(phenyl)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, primarily due to the shared pyrazole ring system. This structural similarity suggests potential overlapping biological activities and warrants further investigation. []

3-(5-(2,5-Dimethylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromene-2-one (5c)

  • Compound Description: This specific pyrazole derivative demonstrated significant antibacterial activity against Escherichia coli and Pseudomonas Aeruginosa 27853. []
  • Relevance: This compound shares a close structural resemblance to 1-[hydroxy(phenyl)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, both containing a pyrazole ring with an aryl substituent at the 5-position. The presence of a phenyl group directly attached to the pyrazole nitrogen in 5c further strengthens its structural similarity to the target compound. []

3-(5-(Phenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromene-2-ones (4a)

  • Compound Description: Among the investigated pyrazole derivatives, this compound emerged as the most potent antioxidant, even surpassing the activity of the standard antioxidant trolox. []
  • Relevance: This compound exhibits structural parallels to 1-[hydroxy(phenyl)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, characterized by the common presence of a pyrazole ring. The potent antioxidant activity of 4a further highlights the potential therapeutic relevance of compounds possessing similar structural motifs. []

1-[3-(2-Benzyloxy-6-hydroxy-4-methylphenyl)-5-[3,5-bis(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]propane-1-one

  • Compound Description: The paper focuses on the crystal structure analysis of this specific pyrazoline derivative, highlighting its intramolecular hydrogen bonding and crystal packing interactions. []
  • Relevance: This compound shares the core pyrazoline ring system with 1-[hydroxy(phenyl)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. The presence of a trifluoromethyl group, a significant structural element, on the pyrazoline ring in both compounds further strengthens their structural relationship. []

3,5-Diphenyl-1-(quinolin-2-yl)-4,5-dihydro-1H-pyrazol-5-ol

  • Compound Description: This compound's crystal structure is analyzed, with a focus on its planarity, dihedral angles, and intermolecular interactions. []
  • Relevance: This compound, despite having a phenyl substituent instead of a propyl group at the 3-position and lacking the trifluoromethyl group, shares the core 4,5-dihydro-1H-pyrazol-5-ol structure with 1-[hydroxy(phenyl)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. These structural similarities allow for insights into the potential chemical behavior and properties of the target compound. []

2-( 5-aryl-4,5-dihydro-1-substituted-pyrazol-3-yl )-Substituted-Naphthalene-1-Ol

  • Compound Description: This class of compounds represents a series of pyrazoline derivatives synthesized and evaluated for their antimicrobial and antifungal activities. []
  • Relevance: These compounds are structurally related to 1-[hydroxy(phenyl)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol through the shared presence of a substituted pyrazoline ring. The exploration of diverse substituents on the pyrazoline ring in this series provides a valuable context for understanding structure-activity relationships. []

2-(3-Alkyl(phenyl)-1H-pyrazol-1-yl)-4-phenyl-5-alkylthiazole and -4,5,6,7-tetrahydrobenzothiazole Systems

  • Compound Description: This study focuses on synthesizing a series of non-condensed 5,5-bicyclic compounds that incorporate a pyrazole ring as part of their structure. []
  • Relevance: These compounds share the pyrazole ring system with 1-[hydroxy(phenyl)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. While these compounds feature a different bicyclic system compared to the target compound, the inclusion of the pyrazole moiety suggests potential similarities in their chemical properties. []

(E)-1-(furan-2-yl)-3-(1-(4-(trifluoromethyl)phenyl)-9H-pyrido[3,4-b]indol-3-yl)prop-2-en-1-one (7d)

  • Compound Description: This β-carboline hybrid molecule demonstrates promising anticancer activity by inducing apoptosis and interacting with DNA. []
  • Relevance: Although 7d lacks the pyrazoline ring present in 1-[hydroxy(phenyl)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, it incorporates a trifluoromethylphenyl group. This shared structural feature potentially influences the compounds' interactions with biological targets and warrants further investigation. []

1-(3-(furan-2-yl)-5-(1-(4-(trifluoromethyl)phenyl)-9H-pyrido[3,4-b]indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone (8d)

  • Compound Description: This β-carboline hybrid molecule displays significant anticancer activity, particularly in inhibiting DNA topoisomerase I. []
  • Relevance: Similar to 7d, this compound, while lacking the exact core structure of 1-[hydroxy(phenyl)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, possesses a trifluoromethylphenyl group. The presence of this common structural motif could suggest similarities in their pharmacological profiles. []

1-Methyl-5-(trifluoromethyl)-1H-pyrazoles (2 and 3)

  • Compound Description: These compounds are synthesized using 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones and hydrazine or methylhydrazine. []
  • Relevance: These compounds share the 5-(trifluoromethyl)-1H-pyrazole moiety with 1-[hydroxy(phenyl)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, highlighting the significance of this specific substitution pattern in pyrazole chemistry and potential biological activity. []

4,5-Dihydro-1-phenyl-5-(trifluoromethyl)-1H-pyrazol-5-ol (4)

  • Compound Description: This pyrazole derivative is prepared by reacting 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with phenylhydrazine. []
  • Relevance: This compound bears a close structural resemblance to 1-[hydroxy(phenyl)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, featuring a 4,5-dihydro-1H-pyrazol-5-ol core with a phenyl substituent on the nitrogen. The presence of the trifluoromethyl group at the 5-position further emphasizes their structural similarity. []

8-(5-aryl-4-octyl-2-phenyl-3,4-dihydro-2H-pyrazol-3-yl)-octanoic acid ethyl esters

  • Compound Description: This class of compounds represents a series of tetra-substituted pyrazolines investigated for their antifungal, antibacterial, antioxidant, and reducing power capabilities. []
  • Relevance: These compounds are structurally related to 1-[hydroxy(phenyl)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol by sharing the pyrazoline ring system. The extensive evaluation of these derivatives for various biological activities underscores the importance of exploring the pharmacological potential of structurally similar compounds. []

14. N-(2-methoxy-phenyl)-2-oxo-2-{N'-[3-oxo-3-thiophen-2-yl-1-trifluoromethyl-prop-(Z)-ylidene]-hydrazino}-acetamide* Compound Description: This compound is identified as a potential therapeutic agent for Alzheimer's disease. It's suggested to work by antagonizing the formation of neurotoxic ADDLs 1-42 monomers. []* Relevance: This compound, despite its different core structure, shares a significant similarity with 1-[hydroxy(phenyl)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol due to the presence of the trifluoromethyl group. This shared feature suggests potential commonalities in their physicochemical properties and biological activities. []

15. 2-(5-hydroxy-3-isobutyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)-2-oxo-acetamide* Compound Description: This compound is investigated for its potential in Alzheimer's disease treatment. It's proposed to inhibit or modulate neuronal dysfunction and neurotoxicity caused by ADDLs. []* Relevance: Similar to the target compound, this compound contains a 4,5-dihydro-1H-pyrazol-5-ol core with a trifluoromethyl substituent at the 5-position, highlighting the importance of this structural motif in medicinal chemistry, particularly in the context of neurological disorders. []

Properties

Product Name

1-[hydroxy(phenyl)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

IUPAC Name

2-hydroxy-1-[5-hydroxy-3-propyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-phenylethanone

Molecular Formula

C15H17F3N2O3

Molecular Weight

330.30 g/mol

InChI

InChI=1S/C15H17F3N2O3/c1-2-6-11-9-14(23,15(16,17)18)20(19-11)13(22)12(21)10-7-4-3-5-8-10/h3-5,7-8,12,21,23H,2,6,9H2,1H3

InChI Key

ZDGGWIHYZPGRLV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C(C1)(C(F)(F)F)O)C(=O)C(C2=CC=CC=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.